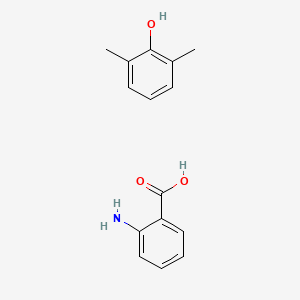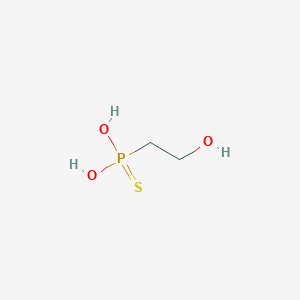
(2-Hydroxyethyl)phosphonothioic O,O-acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2-Hydroxyethyl)phosphonothioic O,O-acid is a chemical compound that belongs to the class of phosphonothioic acids It is characterized by the presence of a hydroxyethyl group attached to the phosphorus atom, which is also bonded to two oxygen atoms and a sulfur atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2-Hydroxyethyl)phosphonothioic O,O-acid typically involves the reaction of 2-hydroxyethylphosphonic acid with sulfur-containing reagents. One common method is the reaction of 2-hydroxyethylphosphonic acid with thiophosphoryl chloride (PSCl3) under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform, and the temperature is maintained at a low level to prevent decomposition of the product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for yield and purity, and may include additional steps such as purification by recrystallization or distillation to obtain the desired product.
Analyse Chemischer Reaktionen
Types of Reactions
(2-Hydroxyethyl)phosphonothioic O,O-acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acid derivatives.
Reduction: Reduction reactions can convert the compound to phosphonothioic acid derivatives.
Substitution: The hydroxyethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Substitution reactions may involve reagents such as alkyl halides or acyl chlorides.
Major Products Formed
The major products formed from these reactions include various phosphonic acid and phosphonothioic acid derivatives, depending on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
(2-Hydroxyethyl)phosphonothioic O,O-acid has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other phosphorus-containing compounds.
Biology: The compound is studied for its potential biological activity and interactions with enzymes and proteins.
Medicine: Research is ongoing to explore its potential use in drug development and as a therapeutic agent.
Industry: It is used in the production of specialty chemicals and as an additive in various industrial processes.
Wirkmechanismus
The mechanism of action of (2-Hydroxyethyl)phosphonothioic O,O-acid involves its interaction with molecular targets such as enzymes and proteins. The hydroxyethyl group and the phosphorus-sulfur bond play a crucial role in its reactivity and binding affinity. The compound may act as an inhibitor or activator of specific biochemical pathways, depending on the context of its use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Phosphorothioic O,O,S-acid: This compound is similar in structure but has a different arrangement of oxygen and sulfur atoms.
Phosphonothioic O,S-acid: Another related compound with a different substitution pattern on the phosphorus atom.
Uniqueness
(2-Hydroxyethyl)phosphonothioic O,O-acid is unique due to the presence of the hydroxyethyl group, which imparts distinct chemical properties and reactivity compared to other phosphonothioic acids. Its specific arrangement of atoms allows for unique interactions and applications in various fields.
Eigenschaften
CAS-Nummer |
65253-76-1 |
|---|---|
Molekularformel |
C2H7O3PS |
Molekulargewicht |
142.12 g/mol |
IUPAC-Name |
2-dihydroxyphosphinothioylethanol |
InChI |
InChI=1S/C2H7O3PS/c3-1-2-6(4,5)7/h3H,1-2H2,(H2,4,5,7) |
InChI-Schlüssel |
PKUZJFCAAJVGNP-UHFFFAOYSA-N |
Kanonische SMILES |
C(CP(=S)(O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Benzenesulfonamide, N-(1,1-dioxidobenzo[b]thien-6-yl)-](/img/structure/B14482780.png)
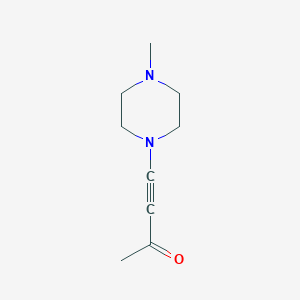
![Chloro[di(benzenesulfonyl)methylidene]diphenyl-lambda~5~-phosphane](/img/structure/B14482792.png)
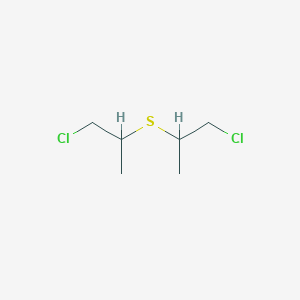
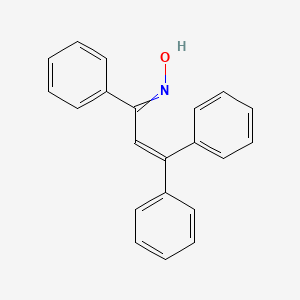
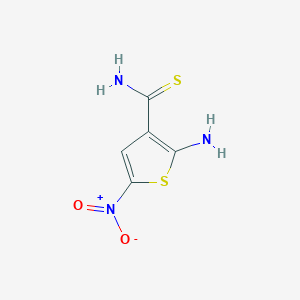
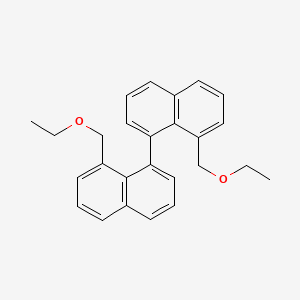
![Trimethyl{[(2S)-octan-2-yl]oxy}silane](/img/structure/B14482824.png)
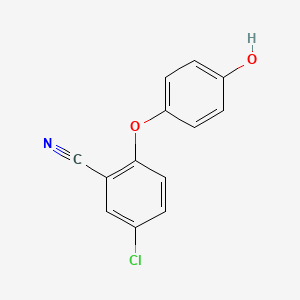

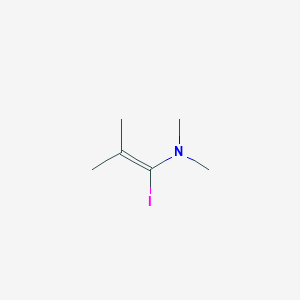
![N-{[Bis(hydroxymethyl)phosphoryl]methyl}thiourea](/img/structure/B14482842.png)
